Fmoc-DL-histidine
Overview
Description
Fmoc-DL-histidine is a compound with the molecular formula C21H19N3O4 . It is also known by other synonyms such as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanoic acid and 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid . The compound has a molecular weight of 377.4 g/mol .
Synthesis Analysis
This compound can be synthesized using an aqueous microwave-assisted solid-phase peptide synthesis strategy . This method is environmentally friendly as it does not require the use of organic solvents . The presence of histidine rearranges the β structure of Fmoc–F–F to assemble nanofilaments .Molecular Structure Analysis
The molecular structure of this compound consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to a histidine molecule . The InChI code for this compound isInChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 377.4 g/mol and a molecular formula of C21H19N3O4 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 377.13755610 g/mol . The topological polar surface area is 104 Ų .Mechanism of Action
Target of Action
Fmoc-DL-histidine is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid or peptide, which it protects during the peptide synthesis process .
Mode of Action
The 9-Fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a protective group for the amino group during peptide synthesis . This protection is necessary for the formation of peptide bonds, which requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group is base-labile, meaning it can be rapidly removed by a base .
Biochemical Pathways
This compound plays a crucial role in the chemical synthesis of peptides. It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group in this compound provides this protection, allowing for the efficient synthesis of peptides .
Pharmacokinetics
It’s worth noting that fmoc-amino acids, including this compound, are sparingly soluble in water .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptide bonds, enabling the creation of peptides of significant size and complexity . Furthermore, histidine can modulate the assembly behavior of Fmoc-protected peptides and induce enzyme-like catalysis . For example, the presence of histidine can rearrange the structure of Fmoc-protected peptides to assemble nanofilaments, resulting in the formation of an active site that mimics peroxidase-like activity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the concentration of histidine can affect the assembly behavior of Fmoc-protected peptides . At high concentrations, histidine intensifies the entanglement of nanofilaments . Additionally, the Fmoc group is stable under treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid , indicating its stability under various chemical conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Fmoc-DL-histidine-DL-histidine in lab experiments is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods of time. However, it may not be suitable for all experimental systems, and its effects may be difficult to predict in some cases.
Future Directions
There are many potential future directions for research involving Fmoc-DL-histidine-DL-histidine. Some possible areas of interest include the development of new peptide-based drugs and drug delivery systems, the exploration of its effects on specific cellular processes, and the investigation of its potential therapeutic applications in various disease states.
Scientific Research Applications
Fmoc-DL-histidine-DL-histidine has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of larger peptides and proteins, and can be used to introduce histidine residues into these molecules for specific purposes. It is also used in the synthesis of peptide-based drugs and drug delivery systems.
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRPVCUJLVXZPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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